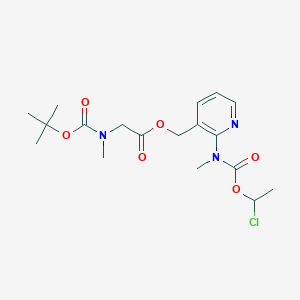

(2-(((1-Chloroethoxy)carbonyl)(methyl)amino)pyridin-3-yl)methyl 2-((tert-butoxycarbonyl)(methyl)amino)acetate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(2-(((1-Chloroethoxy)carbonyl)(methyl)amino)pyridin-3-yl)methyl 2-((tert-butoxycarbonyl)(methyl)amino)acetate is a useful research compound. Its molecular formula is C18H26ClN3O6 and its molecular weight is 415.9 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mécanisme D'action

Target of Action

It is used in the synthesis ofIsavuconazole , a triazole antifungal agent. Triazole antifungals typically target the enzyme lanosterol 14α-demethylase involved in ergosterol biosynthesis, a key component of the fungal cell membrane .

Mode of Action

As a precursor in the synthesis of Isavuconazole, this compound likely contributes to the inhibition of ergosterol biosynthesis . By inhibiting the enzyme lanosterol 14α-demethylase, it disrupts the integrity of the fungal cell membrane, leading to fungal cell death .

Biochemical Pathways

The compound affects the ergosterol biosynthesis pathway in fungi. Ergosterol is a vital component of the fungal cell membrane. Its inhibition leads to an accumulation of 14α-methyl sterols, which alters the cell membrane’s structure and function, impairing cell growth and proliferation .

Pharmacokinetics

Isavuconazole is well absorbed and widely distributed in the body, metabolized primarily by the liver, and excreted in both feces and urine .

Result of Action

The ultimate result of this compound’s action, through its metabolite Isavuconazole, is the disruption of fungal cell growth and proliferation. This is achieved by altering the structure and function of the fungal cell membrane through the inhibition of ergosterol biosynthesis .

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the compound’s stability may be affected by temperature, as it is recommended to be stored under an inert gas (nitrogen or Argon) at 2-8°C . Furthermore, the compound’s efficacy, as part of Isavuconazole, may be influenced by the presence of certain liver enzymes involved in its metabolism .

Activité Biologique

The compound (2-(((1-Chloroethoxy)carbonyl)(methyl)amino)pyridin-3-yl)methyl 2-((tert-butoxycarbonyl)(methyl)amino)acetate, also known by its CAS number 338990-31-1, is a complex organic molecule with potential biological applications. Its structure suggests that it may possess significant pharmacological properties, which warrant a detailed exploration of its biological activity.

This compound has a molecular formula of C18H26ClN3O6 and a molecular weight of approximately 415.87 g/mol. It features various functional groups, including chloroethoxy and tert-butoxycarbonyl moieties, which are known to influence its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with biological targets through mechanisms such as enzyme inhibition or receptor modulation. The presence of the pyridine ring and the carbamate structure suggests potential interactions with enzymes involved in metabolic pathways or signaling cascades.

Biological Activity Overview

Research indicates that compounds with similar structures often exhibit activities such as:

- Antimicrobial Properties : Many pyridine derivatives have demonstrated efficacy against various bacterial strains.

- Anticancer Activity : Some studies have shown that related compounds can inhibit tumor growth by inducing apoptosis in cancer cells.

- Anti-inflammatory Effects : Compounds with similar functionalities have been noted for their ability to modulate inflammatory responses.

Data Table: Biological Activities of Related Compounds

Case Studies

- Antimicrobial Activity : A study on related pyridine derivatives showed that they exhibit significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The mechanism was attributed to the disruption of bacterial cell membrane integrity.

- Anticancer Potential : Research published in the Journal of Medicinal Chemistry highlighted a series of carbamate-containing compounds that inhibited the proliferation of various cancer cell lines, suggesting that similar mechanisms might apply to our compound due to structural similarities.

- Anti-inflammatory Properties : In vitro studies indicated that compounds with tert-butoxycarbonyl groups can downregulate pro-inflammatory cytokines in macrophages, providing a pathway for further investigation into the anti-inflammatory potential of this compound.

Applications De Recherche Scientifique

Biological Activities

Research indicates that compounds with similar structures often exhibit significant biological activities, including:

- Anticancer Properties : Many derivatives of pyridine-containing compounds have shown promise in inhibiting cancer cell proliferation. For example, thieno[2,3-b]pyridine derivatives are recognized for their anticancer effects and may serve as lead compounds for developing new anticancer agents .

- Antimicrobial Activity : Compounds featuring similar functional groups have been studied for their antimicrobial properties. The presence of the pyridine ring is often linked to enhanced activity against various pathogens .

- Neuropharmacological Effects : Some studies suggest that related compounds may interact with neurotransmitter systems, potentially offering therapeutic benefits for neurological disorders .

Applications in Drug Development

The unique structure of (2-(((1-Chloroethoxy)carbonyl)(methyl)amino)pyridin-3-yl)methyl 2-((tert-butoxycarbonyl)(methyl)amino)acetate positions it as a candidate for further exploration in drug development:

- Precursor for Synthesis : It can act as a versatile precursor in the synthesis of more complex molecules, particularly those aimed at targeting specific biological pathways associated with diseases like cancer and neurodegenerative disorders .

- Potential Therapeutic Agent : Given its structural characteristics, there is potential for this compound to be developed into a therapeutic agent targeting specific receptors or pathways involved in disease processes.

- Pharmaceutical Formulations : Its solubility and stability profile could make it suitable for formulation into various pharmaceutical dosage forms, enhancing bioavailability and therapeutic efficacy .

Case Studies

Several studies have highlighted the utility of similar compounds in clinical settings:

- Thienopyridine Derivatives : These have been extensively studied for their role as antiplatelet agents, demonstrating how structural modifications can lead to significant changes in pharmacological activity .

- Pyridine-based Anticancer Agents : Research has shown that certain pyridine derivatives can selectively inhibit cancer cell lines while sparing normal cells, indicating a potential therapeutic window that warrants further investigation .

Propriétés

IUPAC Name |

[2-[1-chloroethoxycarbonyl(methyl)amino]pyridin-3-yl]methyl 2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H26ClN3O6/c1-12(19)27-17(25)22(6)15-13(8-7-9-20-15)11-26-14(23)10-21(5)16(24)28-18(2,3)4/h7-9,12H,10-11H2,1-6H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXWGVTDANRDXRN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(OC(=O)N(C)C1=C(C=CC=N1)COC(=O)CN(C)C(=O)OC(C)(C)C)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H26ClN3O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.